Imatinib Meta-methyl-piperazine Impurity, also known by its chemical identifier CAS No. 1246819-59-9, is a significant impurity associated with the pharmaceutical compound imatinib, which is primarily used in the treatment of certain cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. This impurity arises during the synthesis of imatinib and can affect the drug's efficacy and safety profile, making its analysis crucial for quality control in pharmaceutical manufacturing.
Imatinib Meta-methyl-piperazine Impurity is derived from the synthesis pathways of imatinib, particularly through the reaction mechanisms involving piperazine derivatives. It belongs to a class of organic compounds characterized by a piperazine ring structure, which is a six-membered ring containing two nitrogen atoms. The impurity is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of Imatinib Meta-methyl-piperazine Impurity typically involves several steps that include the use of specific reagents and solvents. One common method includes reacting 1,4-bis(4-carboxybenzyl)piperazine with imatinib in the presence of coupling agents such as N,N-diisopropylcarbodiimide and catalysts like 1-hydroxybenzotriazole. The reaction is often conducted in dimethyl sulfoxide or acetonitrile as solvents to facilitate the process.
The reaction conditions are optimized to achieve high yields and purity of the impurity. For instance, maintaining appropriate temperature and pH levels during synthesis is critical to prevent unwanted side reactions. The purification process typically involves crystallization or chromatography techniques to isolate the desired impurity from other by-products.
The molecular formula for Imatinib Meta-methyl-piperazine Impurity is . Its structure features a piperazine ring substituted with various functional groups that contribute to its chemical properties and interactions within biological systems.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity.
Imatinib Meta-methyl-piperazine Impurity can participate in various chemical reactions typical for piperazine derivatives. These include nucleophilic substitutions, electrophilic additions, and potential rearrangements depending on the surrounding chemical environment.
The reactivity of this impurity can be influenced by factors such as solvent choice, temperature, and the presence of other reactive species. Understanding these reactions helps in predicting how this impurity might behave during drug formulation or metabolism in biological systems.
Studies have shown that impurities can influence drug efficacy by modifying binding interactions with target proteins or altering metabolic pathways. Thus, thorough examination of such impurities is vital for ensuring drug safety and effectiveness.
Imatinib Meta-methyl-piperazine Impurity typically appears as a yellow solid or crystalline substance. Its melting point, solubility in various solvents (like water or organic solvents), and stability under different conditions are important physical characteristics that need assessment during quality control.
Chemically, this impurity exhibits properties typical of piperazine derivatives, including basicity due to nitrogen atoms in its structure. Its reactivity profile can be studied through various chemical tests that evaluate acidity, basicity, and potential for forming complexes with metal ions.
Imatinib Meta-methyl-piperazine Impurity serves several scientific purposes:
Imatinib Meta-methyl-piperazine Impurity (CAS 1246819-59-9) is a structural analog of the tyrosine kinase inhibitor imatinib, featuring a methyl substitution at the meta-position of the piperazine ring. Its molecular formula is C₂₉H₃₁N₇O, with a molecular weight of 493.60 g/mol [1] [5]. The impurity retains the core pharmacophore of imatinib—comprising a pyridine-pyrimidine aminophenyl scaffold and a benzamide moiety—but diverges at the N-methylpiperazine group. Here, the methyl group shifts from the terminal nitrogen (as in imatinib) to the meta-position of the piperazine ring, altering steric and electronic properties [1] [5].
Stereochemically, the piperazine ring adopts a chair conformation. Unlike imatinib, which possesses a chiral center at the piperazine N1-methyl group, this impurity lacks stereogenic centers due to symmetric substitution patterns. Computational models (DFT at B3LYP/6-31G* level) confirm a 1.2 kcal/mol energy difference between chair conformers, indicating minimal stereochemical influence on its reactivity [5]. The SMILES notation (CN1CCN(Cc2cccc(c2)C(=O)Nc3ccc(C)c(Nc4nccc(n4)c5cccnc5)c3)CC1
) encodes this topology, highlighting the branched methyl on the piperazine carbon [1].
Table 1: Molecular Identifiers of Imatinib Meta-methyl-piperazine Impurity
Property | Value |
---|---|
CAS Number | 1246819-59-9 |
IUPAC Name | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide |
Molecular Formula | C₂₉H₃₁N₇O |
Molecular Weight | 493.60 g/mol |
SMILES | CN1CCN(Cc2cccc(c2)C(=O)Nc3ccc(C)c(Nc4nccc(n4)c5cccnc5)c3)CC1 |
Purity (HPLC) | >95% |
NMR Spectroscopy: ¹H NMR (600 MHz, CDCl₃) reveals distinct shifts attributable to the meta-methylpiperazine modification. Key signals include:
FTIR Spectroscopy: Critical absorptions include:
Mass Spectrometry: HRMS (Orbitrap Elite) shows a protonated molecular ion [M+H]⁺ at m/z 494.2602 (calc. 494.2597). MS/MS fragments include m/z 394.1921 (loss of piperazine-methyl fragment) and m/z 217.0978 (pyridine-pyrimidine scaffold) [6]. Deuterated analogs (e.g., Impurity-d₃) exhibit a [M+H]⁺ peak at m/z 497.28, confirming the methyl group's position [8].
Table 2: Key NMR Assignments for Imatinib Meta-methyl-piperazine Impurity
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Piperazine -CH₃ | 2.38 | Singlet |
Piperazine -CH₂- (axial) | 3.52–3.48 | Multiplet |
Piperazine -CH₂- (equatorial) | 2.62–2.58 | Multiplet |
Pyrimidine-H | 8.85 | Singlet |
Pyridine-H | 8.51 | Singlet |
Benzamide Ar-H | 7.14–7.07 | Multiplet |
The meta-methylpiperazine impurity exhibits three key structural divergences from imatinib:
Among derivatives, the impurity shares similarities with nilotinib in lipophilicity but lacks the trifluoromethyl group that enhances van der Waals contacts in nilotinib [9]. In Pt(IV)-imatinib conjugates, the meta-methyl modification disrupts axial ligand tethering, reducing TK inhibition by 40% in cellular assays [9].
Table 3: Structural and Electronic Comparison with Key Derivatives
Compound | Piperazine Modification | logP | BCR-ABL Binding Energy (kcal/mol) |
---|---|---|---|
Imatinib | Terminal N-methylation | 3.5 | -11.5 |
Meta-methyl impurity | m-C-methylation | 3.8 | -9.2 |
Nilotinib | Trifluoromethyl terminal | 4.1 | -13.2 |
Pt(IV)-Imatinib conjugate | Carboxylate-tethered | 2.9 | -14.2 |
Docking studies (PDB: 1IEP, 2HYY) reveal that the meta-methylpiperazine impurity adopts a suboptimal pose in the BCR-ABL ATP-binding pocket. Key interactions disrupted include:
In PDGFR-α (PDB: 6JOL), however, the impurity retains partial activity (G-score: -9.2 vs. -9.7 for imatinib) due to hydrophobic accommodation of the methyl group by Leu595 and Val658 [9]. QSAR models (CORAL software) identify the SMILES attribute N1CCN(CC1)C
as a negative promoter for activity, reducing pIC50 by 0.82 units [7].
Molecular dynamics (100 ns, CHARMM36) show increased root-mean-square fluctuation (RMSF > 1.5 Å) in the DFG motif (residues 381–386) when complexed with the impurity, indicating reduced kinase domain stabilization [10].
Table 4: Computational Binding Metrics for Kinase Targets
Target | Docking Score (kcal/mol) | Key Interactions Disrupted |
---|---|---|
BCR-ABL (Wild-type) | -9.2 | H-bond: Ile360; Steric: P-loop |
BCR-ABL (T315I Mutant) | -6.8 | Salt bridge: Glu286; Van der Waals: Ile315 |
PDGFR-α | -9.2 | π-Stacking: Phe837; H-bond: Cys677 |
c-KIT | -8.6 | H-bond: Val654; Hydrophobic: Ala621 |
Concluding Remarks
The meta-methylpiperazine impurity of imatinib exemplifies how minor structural alterations—particularly at the piperazine ring—significantly impact molecular conformation, spectroscopic signatures, and kinase binding. Its synthesis (e.g., via microwave-assisted condensation [1]) and characterization necessitate stringent NMR and MS protocols to distinguish it from active pharmaceutical ingredients. Computational insights into its suboptimal target engagement provide a rationale for monitoring this impurity in pharmaceutical synthesis, where it may arise from regioselective methylation side reactions [1] [4] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: